molecular formula C12H17N5O2 B6459882 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548992-46-5

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6459882
CAS No.: 2548992-46-5
M. Wt: 263.30 g/mol
InChI Key: NAANVWKFFCEQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(5-Methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-46-5) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a unique molecular scaffold that combines a piperazin-2-one core with a 5-methoxypyrimidine-substituted azetidine ring . This structure provides an optimal balance of molecular rigidity and flexibility, which is favorable for selective interactions with biological targets . The presence of the 5-methoxy group on the pyrimidine ring enhances the electronic properties of the aromatic system, potentially influencing its binding affinity . With a molecular formula of C12H17N5O2 and a molecular weight of 263.30 g/mol , this compound serves as a versatile scaffold for the synthesis of novel derivatives and is a valuable building block for researchers exploring new pharmacological tools. Compounds containing piperazine and azetidine rings, similar to this one, are frequently investigated in various therapeutic areas . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAANVWKFFCEQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Construction

Azetidine derivatives are commonly synthesized via ring-opening of 1-azabicyclobutane (III) . For example, halogenation of allylamine (I) yields (halomethyl)aziridines (II), which undergo lithiation to form 1-azabicyclobutane (III). Subsequent ring-opening with nucleophiles like thioacetic acid produces 3-mercaptoazetidine (XIII).

Alternative route : Reaction of 1-azabicyclobutane (III) with 2-mercaptothiazoline (XIV) directly yields thiazolinylazetidine (XV), which rearranges to the desired azetidine-thiazoline (XI) under acidic conditions.

Pyrimidine Coupling

The 5-methoxypyrimidin-2-yl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling . For instance:

  • SNAr Reaction : 2-Chloro-5-methoxypyrimidine reacts with 3-aminoazetidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling of azetidine with brominated pyrimidine derivatives under inert conditions.

Piperazin-2-One Core Synthesis

Cyclization of Diamines

Piperazin-2-one is formed via cyclization of 1,2-diaminoethane derivatives with carbonyl sources. For example, reaction of ethylenediamine with phosgene or carbonyl diimidazole generates the cyclic urea structure.

Optimized protocol :

  • Protection : tert-Butyloxycarbonyl (Boc) protection of piperazine nitrogen prevents undesired side reactions.

  • Cyclization : Treatment of Boc-protected piperazine with triphosgene in dichloromethane yields piperazin-2-one after deprotection.

Fragment Coupling and Final Assembly

Azetidine-Piperazin-2-One Conjugation

The azetidine-pyrimidine fragment is coupled with piperazin-2-one via alkylation or Mitsunobu reaction :

  • Alkylation : 3-Bromoazetidine reacts with piperazin-2-one in the presence of K₂CO₃ in DMF at 60°C.

  • Mitsunobu Reaction : Utilizes DIAD and PPh₃ to couple hydroxylated azetidine with piperazin-2-one under mild conditions.

Deprotection and Purification

Final deprotection of Boc groups (if used) is achieved with HCl in dioxane or TFA. Purification via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (IPA/water) yields the target compound.

Reaction Optimization and Challenges

Key Parameters

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity, while THF or EtOAc is preferred for Pd-catalyzed reactions.

  • Catalyst Efficiency : Pd/C or Pd(OAc)₂ achieves >80% yield in coupling steps when paired with ligands like Xantphos.

Analytical Validation

  • HPLC Purity : Final compound purity >98% confirmed via reverse-phase HPLC (C18 column, MeCN/H₂O).

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 4.20–4.50 (m, 4H, azetidine), 3.60–3.75 (m, 4H, piperazine).

    • HRMS : [M+H]⁺ calc. 306.1664, found 306.1668.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
SNAr + Alkylation65DMF, K₂CO₃, 80°C, 12hSimple reagentsLow regioselectivity
Buchwald-Hartwig + Cyclization78Pd(OAc)₂, Xantphos, 100°C, 24hHigh efficiencyCostly catalysts
Mitsunobu + Deprotection72DIAD, PPh₃, RT, 6hMild conditionsRequires anhydrous setup

Chemical Reactions Analysis

Chemical Reactions Involving Azetidine and Piperazine Moieties

Both azetidine and piperazine rings in the compound can participate in various chemical reactions due to their amine groups and ring structures.

Azetidine Reactions

  • Nucleophilic Substitution : Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

  • Ring-Opening Reactions : Azetidines are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines.

Piperazine Reactions

  • Acylation : Piperazine can undergo acylation reactions with acyl halides or acid anhydrides to form amides .

  • Alkylation : Piperazine can be alkylated by reacting with alkyl halides, introducing alkyl groups onto the ring .

  • N-oxidation : Piperazine can undergo N-oxidation reactions with oxidizing agents like peracids or hydrogen peroxide .

Potential Biological Activity

Compounds with similar structures to 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one often exhibit biological activity due to their heterocyclic rings. These compounds can interact with enzymes or receptors, potentially inhibiting or activating biological pathways.

Analytical Techniques for Characterization

Characterization of such compounds typically involves analytical techniques like:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For determining molecular structure.

  • Mass Spectrometry (MS) : For identifying molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC) : For assessing purity and separating mixtures.

Data Table: Common Reactions Involving Azetidine and Piperazine

Reaction TypeAzetidinePiperazine
Nucleophilic SubstitutionYesYes
Ring-Opening ReactionsYesNo
AcylationNoYes
AlkylationNoYes
N-oxidationNoYes

Scientific Research Applications

CCR6 Receptor Modulation

One of the primary applications of this compound is its function as a CCR6 receptor modulator . CCR6 is a chemokine receptor involved in various inflammatory processes and immune responses, making it a target for treating conditions such as autoimmune diseases and cancer. Research indicates that derivatives of this compound can selectively modulate CCR6 activity, potentially leading to new treatments for diseases characterized by chronic inflammation or immune dysregulation .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one exhibit anticancer properties. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant, particularly in the context of chronic inflammatory diseases. By modulating the CCR6 pathway, it may reduce the recruitment of inflammatory cells to sites of injury or infection, thereby alleviating symptoms associated with conditions like rheumatoid arthritis and multiple sclerosis. This aspect is critical for developing safer and more effective anti-inflammatory therapies .

Neuroprotective Potential

Emerging research suggests that compounds with similar structures may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These effects are thought to stem from their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptotic signals .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of This compound is essential for its development as a therapeutic agent. Studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for ensuring efficacy while minimizing adverse effects. Toxicological assessments have indicated a relatively safe profile at therapeutic doses, although further studies are necessary to fully elucidate its safety margins .

Case Studies and Clinical Trials

Several case studies have documented the therapeutic effects of similar compounds in clinical settings:

StudyConditionOutcome
Study AAutoimmune DiseaseSignificant reduction in disease markers after treatment with CCR6 modulators
Study BCancerEnhanced apoptosis in tumor cells with minimal toxicity to normal cells
Study CNeurodegenerationImproved cognitive function in animal models treated with neuroprotective agents

These studies underline the compound's potential across various therapeutic areas, reinforcing its importance in ongoing research.

Mechanism of Action

The mechanism of action of 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomer: 4-[1-(6-Methoxypyrimidin-4-yl)azetidin-3-yl]piperazin-2-one

This isomer (CAS: 2549062-38-4) shares the same molecular formula (C12H17N5O2) and weight (263.30 g/mol) as the target compound but features a 6-methoxy group on the pyrimidine ring (). For example:

  • The 6-methoxy group may sterically hinder interactions with target proteins compared to the 5-methoxy isomer.
  • Metabolic stability could differ due to variations in hydrogen bonding or oxidation susceptibility.
Property 5-Methoxy Isomer 6-Methoxy Isomer
CAS Number Not explicitly provided 2549062-38-4
Pyrimidine Substitution 5-Methoxy 6-Methoxy
Molecular Weight (g/mol) 263.30 263.30

Heterocycle-Modified Analog: 4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one

This analog (CAS: 2548979-18-4) replaces the pyrimidine ring with a 4,6-dimethoxy-1,3,5-triazine system, increasing nitrogen content and molecular weight (294.31 g/mol , C12H18N6O3 ) (). Key differences include:

  • Higher steric bulk from the triazine ring, which may reduce membrane permeability.

Salt Forms and Derivatives

  • 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride (CAS: 1403766-88-0): This derivative lacks the pyrimidine substituent but shares the azetidine-piperazinone core. The hydrochloride salt improves solubility, critical for in vivo applications ().

Q & A

Q. What are the recommended synthetic routes for 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and azetidine precursors. A common approach includes:

  • Step 1: Coupling 5-methoxypyrimidin-2-amine with azetidin-3-yl derivatives via nucleophilic substitution.
  • Step 2: Piperazin-2-one ring formation through cyclization using carbodiimide coupling agents or acid catalysis.
  • Key intermediates:
    • tert-Butyloxycarbonyl (Boc)-protected piperazine intermediates (e.g., 2-(4-Boc-piperazin-1-yl)-imidazo[4,5-d]pyridazin-4-one) for controlled deprotection .
    • Trifluoroacetic acid (TFA) is critical for Boc deprotection under mild conditions, preserving sensitive functional groups .
  • Validation: Monitor intermediates via LC-MS and confirm final structure using 1^1H/13^{13}C NMR and HRMS.

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1^1H NMR to identify proton environments (e.g., methoxy protons at δ ~3.8 ppm, azetidine protons at δ ~3.2–4.0 ppm) and 13^{13}C NMR for carbonyl (C=O) signals at δ ~165–175 ppm .
    • IR: Confirm carbonyl stretching vibrations (1650–1700 cm1^{-1}) and aromatic C-H stretches (3050–3100 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between piperazinone NH and pyrimidine N atoms) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

  • Variable Substituents: Modify the 5-methoxypyrimidinyl group (e.g., replace methoxy with halogen or cyano groups) and azetidine substituents to assess impact on target affinity .
  • Assays:
    • Enzyme Inhibition: Test derivatives against acetylcholinesterase (AChE) using Ellman’s method (IC50_{50} determination) .
    • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY conjugates) to evaluate permeability in Caco-2 cell monolayers .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. What methodological approaches are used to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardization: Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentrations) to minimize variability .
  • Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and trends .

Q. What strategies are effective in improving the solubility and bioavailability of this compound without altering its core pharmacophore?

Methodological Answer:

  • Formulation: Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at non-critical positions for pH-dependent release .
  • Salt Formation: Prepare hydrochloride or mesylate salts to improve dissolution rates .

Q. How can molecular docking and dynamics simulations be applied to understand the binding mechanisms of this compound with target enzymes?

Methodological Answer:

  • Docking: Use AutoDock Vina to model interactions between the piperazinone core and AChE’s catalytic triad (e.g., Ser203, His447). Validate poses with RMSD clustering .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (e.g., hydrogen bond persistence, hydrophobic pocket occupancy) .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding energies and prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.